molecular formula C16H14Cl2N2 B2614999 N'-(2,2-dichloro-1-phenylethenyl)-N-phenylethanimidamide CAS No. 300360-21-8

N'-(2,2-dichloro-1-phenylethenyl)-N-phenylethanimidamide

Cat. No.: B2614999
CAS No.: 300360-21-8
M. Wt: 305.2
InChI Key: YIWGFKZXZGNVCT-UHFFFAOYSA-N
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Description

N’-(2,2-dichloro-1-phenylethenyl)-N-phenylethanimidamide is a chemical compound known for its unique structure and properties It consists of a phenylethenyl group substituted with two chlorine atoms and an ethanimidamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,2-dichloro-1-phenylethenyl)-N-phenylethanimidamide typically involves the reaction of 2,2-dichloro-1-phenylethene with N-phenylethanimidamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N’-(2,2-dichloro-1-phenylethenyl)-N-phenylethanimidamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-(2,2-dichloro-1-phenylethenyl)-N-phenylethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atoms in the phenylethenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N’-(2,2-dichloro-1-phenylethenyl)-N-phenylethanimidamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of N’-(2,2-dichloro-1-phenylethenyl)-N-phenylethanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene
  • (2,2-Dichloro-1-Phenylethenyl)Benzene

Uniqueness

N’-(2,2-dichloro-1-phenylethenyl)-N-phenylethanimidamide is unique due to its specific structural features, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical behavior and biological activity, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

N'-(2,2-dichloro-1-phenylethenyl)-N-phenylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2/c1-12(19-14-10-6-3-7-11-14)20-15(16(17)18)13-8-4-2-5-9-13/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWGFKZXZGNVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(=C(Cl)Cl)C1=CC=CC=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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